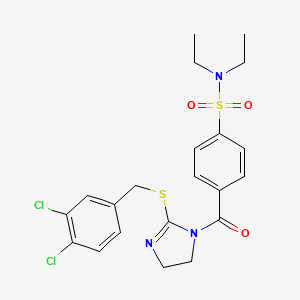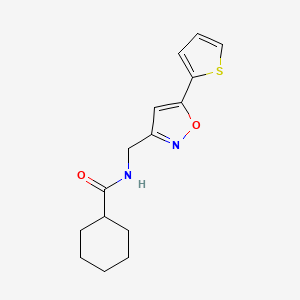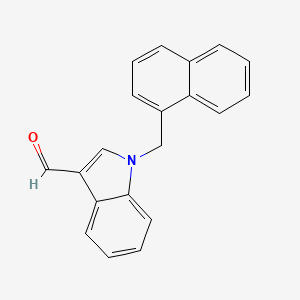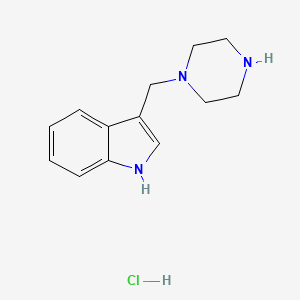![molecular formula C22H24N2O4 B2887071 7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one CAS No. 824977-52-8](/img/structure/B2887071.png)
7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one” belongs to the class of organic compounds known as flavonoids. Flavonoids are characterized by a 15-carbon skeleton, which consists of two phenyl rings (A and B) and a heterocyclic ring ©. This carbon structure can be abbreviated C6-C3-C6 .
Molecular Structure Analysis
The molecular structure of this compound includes a chromen-2-one core, a common feature in flavonoids. This core consists of a benzene ring (A-ring) fused to a heterocyclic pyrone ring (C-ring). Attached to this core at the 3-position is a 4-methoxyphenyl group (B-ring), and at the 8-position is a (4-methylpiperazin-1-yl)methyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The hydroxy groups might be involved in hydrogen bonding or could potentially be modified through reactions like esterification or etherification. The methoxy group could undergo demethylation under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like hydroxy and methoxy would increase its polarity and could influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A study explored the antimicrobial efficacy of novel chromen-2-one derivatives, highlighting significant antibacterial and antifungal activities. These findings suggest the compound's utility in developing new antimicrobial agents (Mandala et al., 2013).
Neuroprotective Roles
Research on IMM‐H004, a derivative of coumarin which shares structural similarities with the compound , demonstrated antioxidant and neuroprotective roles in cerebral ischemia, indicating potential applications in neurological disorders (Zuo et al., 2015).
Anti-inflammatory Effects
Isolated compounds from Belamcanda chinensis, with structural resemblances to chromen-2-one, have shown antimicrobiotic and anti-inflammatory effects, offering insights into its therapeutic applications (Liu et al., 2008).
Catalysis in Organic Synthesis
Studies reveal the application of chromen-2-one derivatives in catalyzing Michael additions for the synthesis of pharmaceuticals like Warfarin, showcasing the compound's role in facilitating organic reactions (Alonzi et al., 2014).
Cytotoxic and Anticancer Activities
Research into chromen-2-one–linked triazole moieties has uncovered potent cytotoxic agents against various human cancer cell lines, underscoring the compound's potential in cancer therapy (Liu et al., 2017).
Photovoltaic Properties for Solar Cells
Experimental and computational studies on chromen-2-one-based dyes have investigated their efficiency as photosensitizers in dye-sensitized solar cells, highlighting the compound's relevance in renewable energy technologies (Gad et al., 2020).
Enzyme Inhibition for Neuroprotection
Novel pyrano[3,2-c]chromene derivatives, structurally related to our compound, have shown inhibitory effects against acetylcholinesterase, offering potential benefits in treating neurodegenerative diseases (Sameem et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-23-9-11-24(12-10-23)14-19-20(25)8-5-16-13-18(22(26)28-21(16)19)15-3-6-17(27-2)7-4-15/h3-8,13,25H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMGLWZEGYOMRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=C(C=C4)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(7-ethoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2886991.png)
![5-fluoro-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyridine-3-carboxamide](/img/structure/B2886992.png)




![Methyl 2-(4,5-dimethoxy-2-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetate](/img/structure/B2886999.png)
![4-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl ether](/img/structure/B2887000.png)

![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2887003.png)
![4-oxo-N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2887005.png)
![2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2887007.png)

